

Diquat Dibromide (CAS No. 85-00-7): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diquat Dibromide	
Cat. No.:	B7772062	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Diquat Dibromide** (CAS No. 85-00-7), a widely used non-selective contact herbicide and desiccant. This document collates critical physicochemical data, toxicological information, and detailed experimental methodologies relevant to researchers and professionals in the fields of environmental science, toxicology, and agricultural science.

Physicochemical Properties

Diquat Dibromide is a quaternary ammonium compound. Its technical form appears as white to yellow crystals.[1] The herbicidal activity is attributed to the diquat dication.[2]



Property	Value	Reference
CAS Number	85-00-7	[1]
Molecular Formula	C12H12Br2N2	[3]
Molecular Weight	344.04 g/mol	[4]
Appearance	White to yellow crystals	
Melting Point	Decomposes above 300 °C	_
Boiling Point	Decomposes	_
Water Solubility	700,000 mg/L at 20 °C	_
Vapor Pressure	Negligible at 20 °C	_
LogP (Octanol-Water Partition Coefficient)	-4.60	_
Specific Gravity	1.22 to 1.27 at 20°C	_

Toxicological Data

Diquat Dibromide exhibits moderate acute toxicity. The primary toxicological concerns are related to its effects on the eyes, skin, and respiratory tract upon acute exposure, and potential for cataract formation and developmental effects with chronic exposure.

Acute Toxicity



Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	120 - 235 mg/kg	
LD ₅₀	Mouse	Oral	233 mg/kg	_
LD ₅₀	Rabbit	Oral	188 mg/kg	_
LD ₅₀	Guinea Pig	Oral	187 mg/kg	_
LD ₅₀	Dog	Oral	187 mg/kg	_
LD ₅₀	Cow	Oral	30 - 56 mg/kg	_
LD ₅₀	Rabbit	Dermal	400 - 500 mg/kg	_
LC ₅₀ (4-hour)	Rat	Inhalation	0.62 mg/L	_

Chronic and Other Toxicological Endpoints

Endpoint	Species	Effect	NOEL (No- Observed- Effect-Level)	Reference
Subchronic (4- week)	Rat	Increased relative liver weight	7.2 mg/kg-day	
Subchronic (14- week)	Rat	Cataracts and lenticular opacity	9.5 mg/kg-day	
Developmental	Rabbit	Increased rate of malformations	< 1.0 mg/kg	
Developmental	Rabbit	Delayed ossification	0.33 mg/kg	
Neurotoxicity (single dose)	Rat	Clinical signs	25 mg/kg	

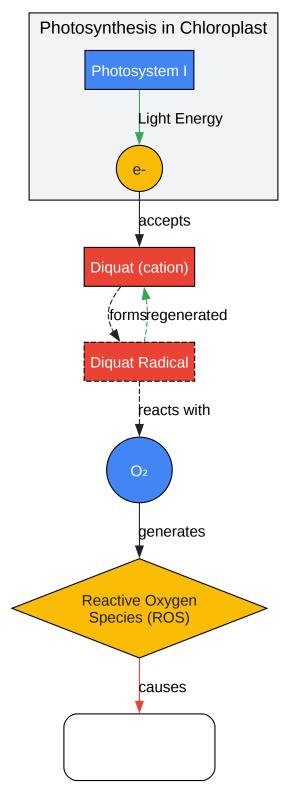


Mechanism of Action: Photosystem I Inhibition and Oxidative Stress

Diquat acts as a non-selective contact herbicide by interfering with photosynthesis. In the presence of light, it accepts an electron from Photosystem I (PSI) within the chloroplasts of plant cells. This process forms a radical cation. The diquat radical then rapidly reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide anions. This continuous cycle of reduction and re-oxidation, known as redox cycling, leads to a massive production of ROS, which causes lipid peroxidation, membrane damage, and ultimately rapid cell death and desiccation of the plant tissue.



Mechanism of Action of Diquat Dibromide



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Caption: **Diquat Dibromide**'s mechanism of action, involving the generation of reactive oxygen species.

Experimental Protocols

The following are representative experimental protocols for key toxicological assessments of **Diquat Dibromide**, based on internationally recognized OECD guidelines.

Acute Oral Toxicity Study (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity of **Diquat Dibromide**, expressed as an LD₅₀ (median lethal dose).

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimum number of animals to achieve a statistically reliable LD₅₀ value. Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

Methodology:

- Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.
 Females are generally more sensitive. Animals are acclimatized to laboratory conditions for at least 5 days.
- Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
- Dose Preparation: **Diquat Dibromide** is dissolved or suspended in a suitable vehicle, such as water or corn oil. The concentration is adjusted to allow for a constant dosage volume.
- Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted (food, but not water) overnight before dosing.
- Dosing Procedure (UDP):

Foundational & Exploratory





- A preliminary estimate of the LD₅₀ is made based on existing data. The first animal is dosed at a level just below this estimate.
- Subsequent animals are dosed at intervals of 48 hours.
- If an animal survives, the dose for the next animal is increased by a factor (e.g., 1.5). If an animal dies, the dose for the next animal is decreased by the same factor.
- This continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
- Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.



Acute Oral Toxicity Experimental Workflow (OECD 425) Start Animal Acclimatization Dose Preparation Dose Animal 1 **Animal Dies?** Νo Yes Increase Dose Decrease Dose No Dose Next Animal **Stopping Criteria Met?** Yes End Study

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Calculate LD50



Caption: A simplified workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Developmental Toxicity Study (Based on OECD Guideline 414)

Objective: To assess the potential of **Diquat Dibromide** to cause adverse effects on the pregnant female and the development of the embryo and fetus.

Principle: The test substance is administered to pregnant female animals during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Methodology:

- Test Animals: Pregnant rabbits are often used for developmental toxicity studies of **Diquat Dibromide**. Groups of at least 20 pregnant females per dose group are typical.
- Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
- Dose Preparation: **Diquat Dibromide** is prepared in a suitable vehicle.
- Administration of Doses: The test substance is administered daily by gavage from day 6 to day 19 of gestation. A control group receives the vehicle only. At least three dose levels are used.
- Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.
- Terminal Examination: On day 29 of gestation (one day prior to expected parturition), the dams are humanely euthanized. The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Fetal Examinations:
 - Each fetus is weighed and examined for external abnormalities.



- Approximately half of the fetuses from each litter are examined for soft tissue (visceral) abnormalities.
- The remaining fetuses are processed for skeletal examination.
- Data Analysis: Maternal and fetal data are statistically analyzed to determine any doserelated effects. The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity is determined.

In Vitro Reactive Oxygen Species (ROS) Generation Assay

Objective: To determine if **Diquat Dibromide** induces the production of ROS in a cellular model.

Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to detect intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence is proportional to the amount of ROS generated.

Methodology:

- Cell Culture: A suitable cell line (e.g., human epithelial cells) is cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
- Loading with DCFH-DA: The culture medium is removed, and the cells are incubated with a solution of DCFH-DA in a serum-free medium for a specified time (e.g., 30 minutes) in the dark.
- Treatment with **Diquat Dibromide**: The DCFH-DA solution is removed, and the cells are
 washed with a buffer. Cells are then treated with various concentrations of **Diquat Dibromide**. A positive control (e.g., hydrogen peroxide) and a negative control (vehicle) are
 included.







- Fluorescence Measurement: The fluorescence intensity of each well is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader at different time points.
- Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the extent of ROS production.



Start Cell Seeding Incubate with DCFH-DA Wash Cells Treat with Diquat Measure Fluorescence Analyze Data

In Vitro ROS Generation Assay Workflow

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End

Caption: A general workflow for an in vitro assay to measure reactive oxygen species generation.



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